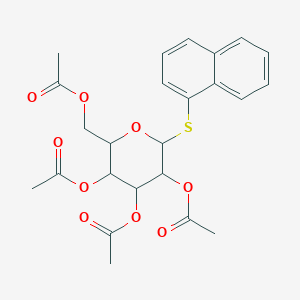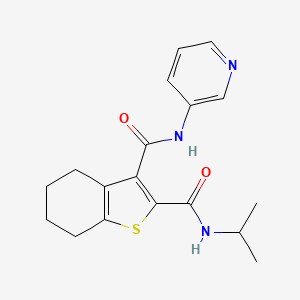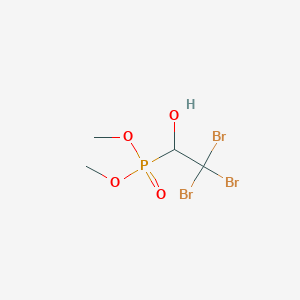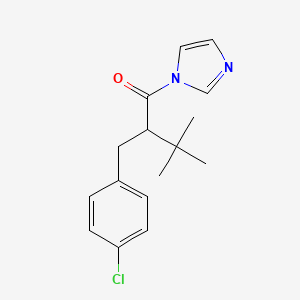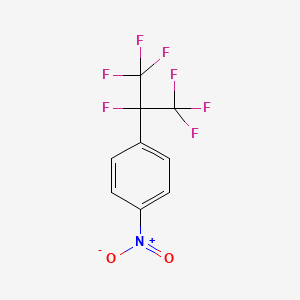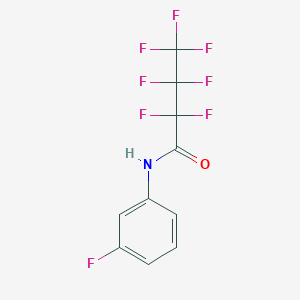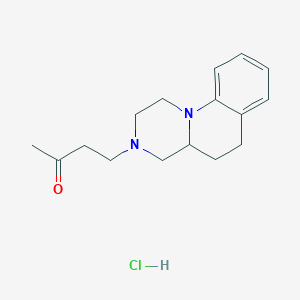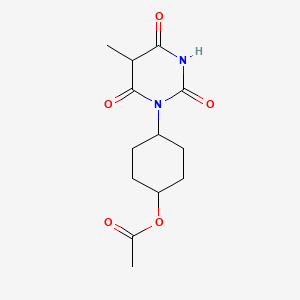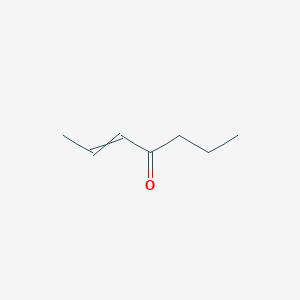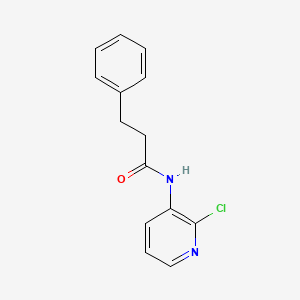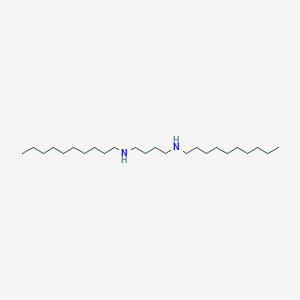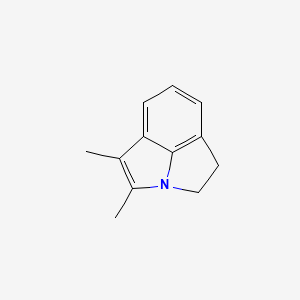
1,3-Butanedione, 1-phenyl-2-(phenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butanedione, 1-phenyl-2-(phenylazo)-, also known as 1-phenyl-2-(phenylazo)-1,3-butanedione, is an organic compound with the molecular formula C16H14N2O2. This compound is characterized by the presence of both a diketone and an azo group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be synthesized through the reaction of acetophenone with ethyl acetate in the presence of sodium ethoxide . This reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product.
Industrial Production Methods
Industrial production of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- often involves large-scale synthesis using similar methods as described above, but with optimized conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Butanedione, 1-phenyl-2-(phenylazo)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The diketone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the diketone group under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced azo compounds.
Substitution: Various substituted diketones and related compounds.
Aplicaciones Científicas De Investigación
1,3-Butanedione, 1-phenyl-2-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Butanedione, 1-phenyl-2-(phenylazo)- involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The diketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.
Comparación Con Compuestos Similares
1,3-Butanedione, 1-phenyl-2-(phenylazo)- can be compared with other similar compounds such as:
1-Phenyl-1,3-butanedione: Lacks the azo group, making it less versatile in certain reactions.
Benzoylacetone: Another diketone compound, but without the azo functionality.
Acetoacetophenone: Similar structure but different reactivity due to the absence of the azo group.
The presence of both the diketone and azo groups in 1,3-Butanedione, 1-phenyl-2-(phenylazo)- makes it unique and highly versatile in various chemical and biological applications.
Propiedades
Número CAS |
3701-21-1 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
1-phenyl-2-phenyldiazenylbutane-1,3-dione |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)15(16(20)13-8-4-2-5-9-13)18-17-14-10-6-3-7-11-14/h2-11,15H,1H3 |
Clave InChI |
IYQNVBHDXQWDIS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
